molecular formula C18H17ClF3N5 B10917061 4-(4-chlorophenyl)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine

4-(4-chlorophenyl)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10917061
M. Wt: 395.8 g/mol
InChI Key: XHIZZKQCLHRQJB-UHFFFAOYSA-N
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Description

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]AMINE is a complex organic compound that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]AMINE typically involves multiple steps, starting with the preparation of the pyrimidine core. The chlorophenyl and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions, while the pyrazolyl group is attached via nucleophilic substitution. The final step involves the coupling of the pyrimidine derivative with the pyrazolyl ethylamine under controlled conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]AMINE has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(1H-PYRAZOL-4-YL)ETHYL]AMINE
  • N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(1,3-DIMETHYL-1H-PYRAZOL-3-YL)ETHYL]AMINE

Uniqueness

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17ClF3N5

Molecular Weight

395.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C18H17ClF3N5/c1-10(14-9-27(3)26-11(14)2)23-17-24-15(8-16(25-17)18(20,21)22)12-4-6-13(19)7-5-12/h4-10H,1-3H3,(H,23,24,25)

InChI Key

XHIZZKQCLHRQJB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(C)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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